5,5-Dimethoxy-2,4-dimethylpent-2-ene
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Overview
Description
5,5-Dimethoxy-2,4-dimethylpent-2-ene is an organic compound with the molecular formula C9H18O2 It is a derivative of pentene, characterized by the presence of two methoxy groups and two methyl groups attached to the pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxy-2,4-dimethylpent-2-ene typically involves the alkylation of 2,4-dimethyl-2-pentene with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with methanol to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors with acid catalysts, allowing for efficient and scalable production. The reaction parameters are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxy-2,4-dimethylpent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of 5,5-dimethoxy-2,4-dimethylpentan-2-one.
Reduction: Formation of 5,5-dimethoxy-2,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethoxy-2,4-dimethylpent-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxy-2,4-dimethylpent-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modulate the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-2-pentene: A structurally related compound with similar reactivity but lacking the methoxy groups.
2,4-Dimethoxy-2-pentene: Another related compound with methoxy groups but different methyl group positioning.
Uniqueness
5,5-Dimethoxy-2,4-dimethylpent-2-ene is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
57279-09-1 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5,5-dimethoxy-2,4-dimethylpent-2-ene |
InChI |
InChI=1S/C9H18O2/c1-7(2)6-8(3)9(10-4)11-5/h6,8-9H,1-5H3 |
InChI Key |
XYWURZGCKAWVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)C)C(OC)OC |
Origin of Product |
United States |
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